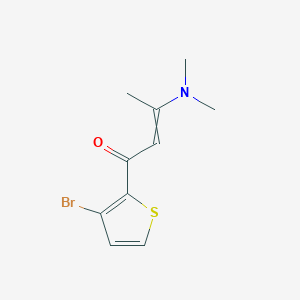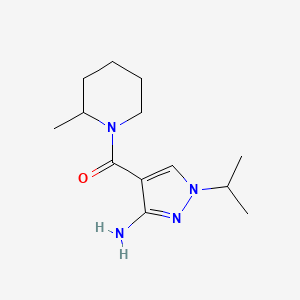
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds It contains a brominated thiophene ring and a dimethylamino group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Butenone Structure: The brominated thiophene is then reacted with a suitable aldehyde or ketone under basic conditions to form the butenone structure.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-7(12(2)3)6-9(13)10-8(11)4-5-14-10/h4-6H,1-3H3 |
InChI Key |
AGFSDXMRGHKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CS1)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![[2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739314.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzoic acid](/img/structure/B11739333.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739338.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11739351.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739359.png)
![1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
![Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B11739365.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739369.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)

